F-Peg2-SO-cooh
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Overview
Description
F-Peg2-SO-cooh, also known as Fluoro-Polyethylene Glycol-Sulfonic Acid, is a compound with the molecular formula C8H15O5SF and a molecular weight of 242. It is a polyethylene glycol (PEG)-based compound that features a fluoro group and a sulfonic acid functional group. This compound is widely used in various fields such as medical research, drug delivery, nanotechnology, and new materials research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-Peg2-SO-cooh typically involves the reaction of polyethylene glycol with a fluoro-containing reagent and a sulfonic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
F-Peg2-SO-cooh undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The fluoro group can be reduced to form hydroxy derivatives.
Substitution: The fluoro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxy derivatives, and substituted PEG compounds .
Scientific Research Applications
F-Peg2-SO-cooh has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeted delivery of therapeutic agents.
Industry: Applied in the development of new materials, such as functional coatings and nanomaterials
Mechanism of Action
The mechanism of action of F-Peg2-SO-cooh involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged residues on proteins, while the fluoro group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity and stability of the target molecules, leading to enhanced biological effects .
Comparison with Similar Compounds
Similar Compounds
F-Peg2-SO2-cooh: A similar compound with a sulfone group instead of a sulfonic acid group.
F-Peg2-COOH: A compound with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
F-Peg2-SO-cooh is unique due to its combination of a fluoro group and a sulfonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H15FO5S |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C8H15FO5S/c9-1-2-13-3-4-14-5-6-15(12)7-8(10)11/h1-7H2,(H,10,11) |
InChI Key |
BXTUBVJMIFXZQN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCS(=O)CC(=O)O)OCCF |
Origin of Product |
United States |
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